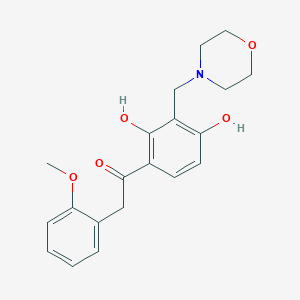
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(2-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C20H23NO5 and its molecular weight is 357.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(2-methoxyphenyl)ethanone is a synthetic organic compound with the molecular formula C15H17N O4 and a molecular weight of 293.30 g/mol. Its structure features multiple functional groups, including hydroxyl and morpholinomethyl groups, which contribute to its unique chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
The compound's synthesis typically involves the reaction of 2,4-dihydroxyacetophenone with morpholine under controlled conditions. The presence of hydroxyl groups enhances its solubility and reactivity, making it a valuable candidate for various biochemical studies.
Biological Activity Overview
This compound exhibits notable biological activities, particularly as an enzyme inhibitor. Its mechanism of action includes:
- Enzyme Inhibition : The compound interacts with specific enzymes, potentially modulating their functions by binding to active or allosteric sites. This interaction can influence various biochemical pathways and cellular responses.
- Therapeutic Potential : Research indicates that this compound may have applications in treating conditions related to enzyme dysfunctions and signal transduction abnormalities.
Enzyme Interaction Studies
A series of studies have focused on the interaction of this compound with various enzymes:
- Carbonic Anhydrase Inhibition : Similar compounds have shown varying degrees of inhibition on carbonic anhydrase isoenzymes. The presence of hydroxyl groups in the structure is believed to enhance binding affinity, although specific data for this compound remains limited .
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Case Studies
Several research articles have explored the biological implications of Mannich bases, a class that includes our compound. These studies highlight:
- Anticancer Activity : Mannich bases have been reported as potential anticancer agents due to their ability to induce apoptosis in cancer cells. The specific mechanisms often involve modulation of cell signaling pathways .
- Antimicrobial Effects : Some derivatives have demonstrated significant antibacterial and antifungal activity, suggesting that this compound may also possess similar properties .
Comparison with Related Compounds
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone | C16H19N O5 | Increased methoxy substitution enhances lipophilicity |
| This compound | C15H17N O4 | Notable for its enzyme inhibition potential |
Future Directions
Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for investigation include:
- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
- Clinical Trials : Evaluating therapeutic efficacy in clinical settings for conditions like cancer or metabolic disorders.
- Structural Modifications : Exploring analogs to enhance potency and selectivity against specific targets.
Properties
IUPAC Name |
1-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-25-19-5-3-2-4-14(19)12-18(23)15-6-7-17(22)16(20(15)24)13-21-8-10-26-11-9-21/h2-7,22,24H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHDTLYNHPFIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C2=C(C(=C(C=C2)O)CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














